molecular formula C10H11FN2O4 B14626407 5-Fluoro-1,3-bis(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 57610-16-9

5-Fluoro-1,3-bis(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14626407
CAS No.: 57610-16-9
M. Wt: 242.20 g/mol
InChI Key: VMOGFYYUTKWVRU-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-bis(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,3-bis(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common route might include:

    Starting Materials: The synthesis may begin with commercially available pyrimidine derivatives.

    Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Alkylation: The 1,3-bis(2-oxopropyl) groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced pyrimidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized pyrimidine derivatives, while reduction could produce partially or fully reduced compounds.

Scientific Research Applications

5-Fluoro-1,3-bis(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Could be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-bis(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with biological targets. It might involve:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways: Inhibition or activation of specific biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.

    1,3-Dimethyluracil: Another pyrimidine derivative with different substituents.

Uniqueness

5-Fluoro-1,3-bis(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

CAS No.

57610-16-9

Molecular Formula

C10H11FN2O4

Molecular Weight

242.20 g/mol

IUPAC Name

5-fluoro-1,3-bis(2-oxopropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H11FN2O4/c1-6(14)3-12-5-8(11)9(16)13(10(12)17)4-7(2)15/h5H,3-4H2,1-2H3

InChI Key

VMOGFYYUTKWVRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=C(C(=O)N(C1=O)CC(=O)C)F

Origin of Product

United States

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